molecular formula C6H5ClFNO B11783002 4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one

4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B11783002
M. Wt: 161.56 g/mol
InChI Key: RIZDMQOIMJNPII-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. Common starting materials include 2-methylpyridine, which undergoes chlorination and fluorination under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures and environmental controls are crucial due to the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a building block for pharmaceutical drugs.

    Industry: Use in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for 4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-2-methylpyridine
  • 4-Chloro-5-fluoro-1-ethylpyridin-2(1H)-one
  • 4-Chloro-5-fluoro-1-methylpyridin-3(1H)-one

Uniqueness

4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and fluorine atoms provides opportunities for diverse chemical modifications.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

4-chloro-5-fluoro-1-methylpyridin-2-one

InChI

InChI=1S/C6H5ClFNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3

InChI Key

RIZDMQOIMJNPII-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)Cl)F

Origin of Product

United States

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